3-bromo-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
3-bromo-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 3-position, a fluorophenyl group at the 5-position, a methyl group at the 2-position, and a trifluoromethyl group at the 7-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids. The reaction is catalyzed by a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to improve the efficiency and yield of the reaction . This method allows for better control of reaction conditions and can significantly reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different aryl or heteroaryl groups using Suzuki–Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: This reaction typically uses aryl or heteroaryl boronic acids, a palladium catalyst, and a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions are typically arylated derivatives of the original compound. For example, the substitution of the bromine atom with various aryl groups can lead to the formation of 3,5-diarylated-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
3-bromo-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as inhibitors of monoamine oxidase B, an important target in the treatment of neurodegenerative disorders.
Material Science: Due to its unique photophysical properties, this compound is also of interest in the development of new materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 3-bromo-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, the compound binds to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters. This inhibition can help alleviate symptoms of neurodegenerative diseases by increasing the levels of these neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound is structurally similar but contains a carboxamide group instead of a bromine atom at the 3-position.
3,5-diarylated-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines: These derivatives are formed through the substitution of the bromine atom with various aryl groups.
Uniqueness
The uniqueness of 3-bromo-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
3-bromo-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF4N3/c1-7-12(15)13-20-10(8-2-4-9(16)5-3-8)6-11(14(17,18)19)22(13)21-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPUOWYNYXHHGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF4N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.